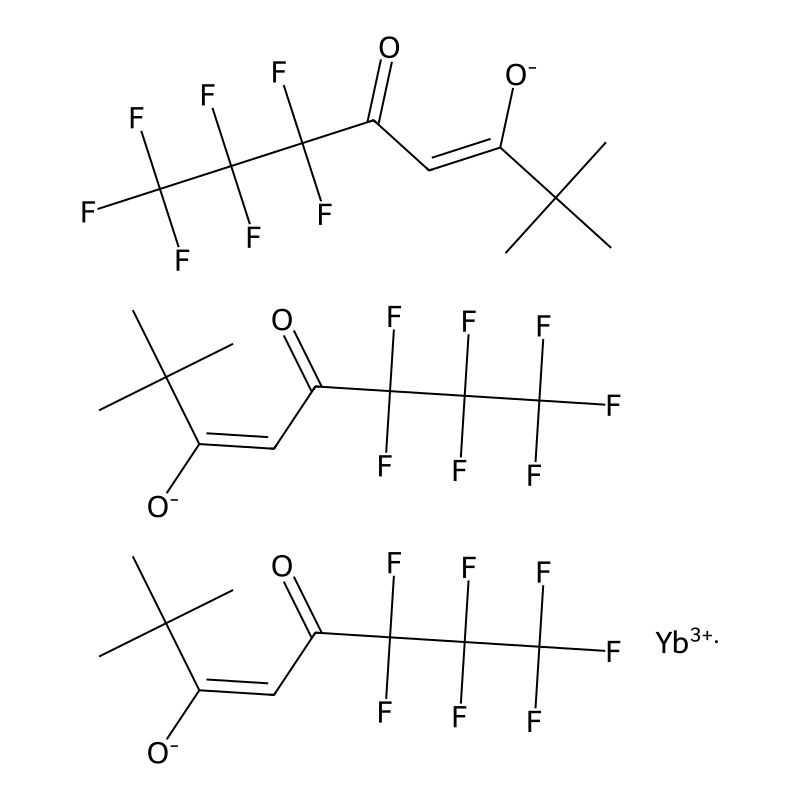(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate;ytterbium(3+)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Luminescent Materials
Yb(fod)₃ exhibits strong luminescence, meaning it absorbs light and then emits it at a longer wavelength. This property makes it a potential candidate for various luminescent materials, such as:
Lasers
Yb(fod)₃ can be doped into host materials to create efficient near-infrared (NIR) lasers. These lasers have diverse applications in areas like telecommunications, spectroscopy, and material processing .
Biomedical Imaging
By attaching biocompatible ligands to Yb(fod)₃, researchers can potentially develop luminescent probes for in vivo imaging and diagnostics.
Upconversion Materials
Yb(fod)₃ possesses upconversion properties, where it can convert lower-energy photons into higher-energy ones. This ability makes it valuable for:
Solar Cells
Doping Yb(fod)₃ into solar cells can potentially enhance their efficiency by converting low-energy sunlight (e.g., infrared) into usable higher-energy photons.
Bioimaging and Biosensing
Upconverting nanoparticles containing Yb(fod)₃ could be used for deeper tissue penetration in bioimaging and biosensing applications due to the lower attenuation of NIR light in biological tissues compared to visible light.
Catalysis
Yb(fod)₃ displays Lewis acidic character, making it a potential catalyst for various chemical reactions. Research suggests its potential for:
Organic Synthesis
Yb(fod)₃ might be utilized as a catalyst for various organic transformations, such as olefin polymerization, Diels-Alder reactions, and ring-opening polymerizations.
Polymerization
Yb(fod)₃ could be explored as a catalyst for controlled polymerization reactions, leading to polymers with specific properties for diverse applications.
Yb(FOD)3 is synthesized by reacting ytterbium(III) chloride (YbCl3) with the ligand fod (6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate). These LSRs are particularly valuable in Nuclear Magnetic Resonance (NMR) spectroscopy for inducing lanthanide induced shifts (LIS) in the resonances of nearby nuclei in a molecule []. This shifting effect allows researchers to differentiate between closely spaced signals in complex NMR spectra, aiding in structural determination of organic molecules.
Molecular Structure Analysis
Yb(FOD)3 adopts a distorted trigonal prism geometry around the central Yb(III) ion. The fod ligand acts as a bidentate chelator, meaning it binds to the ytterbium ion through two oxygen atoms from the octanedionate group. The three fod ligands are arranged in a trigonal planar fashion around the ytterbium, with the remaining coordination sites occupied by fluorine atoms from the ligand. This distorted geometry is attributed to the repulsion between the bulky perfluorinated alkyl chains of the fod ligands.
Chemical Reactions Analysis
The primary reaction of interest for Yb(FOD)3 is its synthesis:
YbCl3 + 3 fod → Yb(fod)3 + 3 Cl- (Eq. 1) []
Physical And Chemical Properties Analysis
- State: Likely a solid at room temperature
- Color: Expected to be colorless based on similar LSRs
- Solubility: Soluble in organic solvents like dichloromethane and chloroform due to the non-polar perfluorinated alkyl chains.
- Melting point: Not reported, but expected to be relatively high due to the strong metal-ligand bonds.
In NMR spectroscopy, Yb(FOD)3 interacts with the magnetic field of the NMR instrument. The 4f electrons in the ytterbium ion are shielded by the surrounding electrons, but can still be influenced by the nearby nuclei in a molecule. This interaction causes the resonances of nearby nuclei (especially protons) to shift in the NMR spectrum, depending on their distance and orientation from the ytterbium center. The magnitude of the shift (LIS) is influenced by several factors, including the strength of the ytterbium-nucleus interaction and the electronic properties of the molecule. By strategically placing Yb(FOD)3 near specific functional groups in a molecule, researchers can selectively shift resonances, allowing for better distinction between closely spaced signals and facilitating structural analysis.
- Wear gloves and safety glasses to avoid skin and eye contact.
- Use in a well-ventilated fume hood.
- Avoid inhalation of dust or vapors.
- Lanthanide ions can be mildly toxic upon ingestion. Dispose of according to local regulations for hazardous waste.






